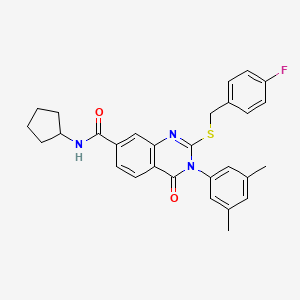

N-cyclopentyl-3-(3,5-dimethylphenyl)-2-((4-fluorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-cyclopentyl-3-(3,5-dimethylphenyl)-2-((4-fluorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a complex substitution pattern. The quinazoline core is substituted at position 2 with a 4-fluorobenzylthio group, at position 3 with a 3,5-dimethylphenyl group, and at position 7 with a cyclopentyl carboxamide. The 4-oxo-3,4-dihydroquinazoline scaffold is a pharmacologically relevant heterocycle, often associated with kinase inhibition or antimicrobial activity . The compound’s structural complexity—including electron-donating (3,5-dimethylphenyl) and electron-withdrawing (4-fluorobenzylthio) substituents—suggests tailored electronic and steric properties for specific interactions.

Properties

IUPAC Name |

N-cyclopentyl-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN3O2S/c1-18-13-19(2)15-24(14-18)33-28(35)25-12-9-21(27(34)31-23-5-3-4-6-23)16-26(25)32-29(33)36-17-20-7-10-22(30)11-8-20/h7-16,23H,3-6,17H2,1-2H3,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXCXWQOMZLBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC5=CC=C(C=C5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is classified as a quinazoline derivative, which is a class known for various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Its structure can be broken down as follows:

- Cyclopentyl group : A five-membered carbon ring that may influence lipophilicity and cellular permeability.

- 3,5-Dimethylphenyl moiety : This substitution may enhance the compound's interaction with biological targets.

- 4-Fluorobenzylthio group : The presence of fluorine can modify the electronic properties of the compound, potentially increasing its binding affinity to target proteins.

- 4-Oxo-3,4-dihydroquinazoline core : This structural element is crucial for the biological activity of many quinazoline derivatives.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Quinazolines often act by inhibiting specific kinases involved in cancer cell proliferation. The presence of the carboxamide group in our compound may enhance its ability to interact with these enzymes.

- Case Study : In vitro assays demonstrated that related compounds significantly reduced viability in various cancer cell lines (e.g., A549 lung cancer cells), suggesting similar potential for N-cyclopentyl-3-(3,5-dimethylphenyl)-2-((4-fluorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been a subject of research:

- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : Studies indicated that modifications to the quinazoline structure can lead to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activities

Inhibition of Kinases

Research indicates that quinazoline derivatives may inhibit key kinases involved in signal transduction pathways associated with cancer progression:

- Target Kinases : Studies suggest that the compound could inhibit kinases such as EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in tumors.

Interaction with Cellular Pathways

The compound's ability to modulate cellular pathways related to apoptosis and cell cycle regulation has been observed:

- Apoptotic Induction : Preliminary data suggest that treatment with this compound may lead to increased apoptosis in cancer cells through caspase activation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHFNOS

- Molecular Weight : 501.6 g/mol

- CAS Number : 1115298-07-1

The structural complexity of this compound allows for diverse interactions with biological targets, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclopentyl-3-(3,5-dimethylphenyl)-2-((4-fluorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibit significant anticancer properties. This class of compounds has been shown to inhibit specific kinases involved in tumor growth, such as fibroblast growth factor receptors (FGFRs). For instance, research on related quinazoline derivatives has demonstrated their efficacy against cholangiocarcinoma and other malignancies characterized by aberrant FGFR activity .

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. Quinazoline derivatives are often explored for their ability to modulate enzyme activity, which can lead to therapeutic benefits in conditions like hypertension and cancer. Studies have highlighted the role of these compounds in selectively targeting enzymes that are overexpressed in certain cancers .

Neuroprotective Effects

Emerging research indicates that compounds with similar structural features may possess neuroprotective effects. They could potentially mitigate neurodegenerative processes by inhibiting pathways associated with oxidative stress and inflammation. This application is particularly relevant for diseases like Alzheimer's and Parkinson's, where oxidative damage plays a critical role .

Table 1: Summary of Case Studies Involving Quinazoline Derivatives

Detailed Insights from Case Studies

- Anticancer Research : A study published in a peer-reviewed journal reported that a related quinazoline derivative significantly reduced tumor size in xenograft models by inhibiting FGFR signaling pathways. The compound was administered at varying doses, showing a dose-dependent response with minimal toxicity to normal tissues .

- Neuroprotective Mechanisms : In vitro studies indicated that the compound could reduce apoptosis in neuronal cells exposed to oxidative stressors. The mechanism was linked to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) .

- Enzymatic Activity Modulation : Another investigation focused on the inhibitory effects of quinazoline derivatives on specific kinases associated with metabolic disorders. The results suggested that these compounds could be developed into therapeutic agents for conditions like type 2 diabetes due to their ability to enhance insulin sensitivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The quinazoline core distinguishes this compound from triazole-based analogs, such as those described in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ). The 4-fluorobenzylthio group in the target compound contrasts with sulfonyl-linked phenyl groups in triazole derivatives (e.g., compounds [7–9] in ), which may alter solubility and metabolic stability .

Substituent Effects on Physicochemical Properties

- 4-Fluorobenzylthio vs. Fluorination at the benzyl position may reduce oxidative metabolism compared to non-fluorinated analogs .

- 3,5-Dimethylphenyl vs. Halogenated Phenyl : The electron-donating methyl groups on the phenyl ring could increase electron density at the quinazoline core, affecting binding interactions. In contrast, halogenated (Cl, Br) phenylsulfonyl groups in triazoles (e.g., compounds [4–6]) introduce steric bulk and electronegativity, which may influence receptor affinity .

- Cyclopentyl Carboxamide vs.

Spectral and Structural Analysis

IR and NMR data from and provide insights into analogous compounds:

- IR Spectroscopy : The absence of a C=O band at ~1663–1682 cm⁻¹ in triazoles (compounds [7–9]) contrasts with the preserved carbonyl group in the target quinazoline’s 4-oxo moiety .

- NMR Chemical Shifts : Substituent-induced chemical environment changes (e.g., fluorobenzylthio vs. sulfonyl groups) could shift proton signals in regions analogous to the "Region A" (positions 39–44) and "Region B" (positions 29–36) described in .

Data Table: Key Comparisons with Analogous Compounds

Research Implications and Gaps

While and provide robust methodologies for analyzing triazoles and carboxamides, direct data on the target quinazoline are absent. Future studies should focus on:

Synthetic Pathways : Optimizing S-alkylation steps (as in ) for quinazoline-thioether derivatives.

Biological Activity Screening : Comparing the target compound’s efficacy against triazole-based antimicrobials or kinase inhibitors.

Computational Modeling : Applying lumping strategies (as in ) to predict reactivity of quinazoline derivatives with mixed substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.